5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
1. Synthesis Methods
- A novel one-pot synthesis method for 3,4-dihydroquinazolines, involving the formation of aza-phosphorane intermediates, was developed, which includes 3-acetylation and is useful in the preparation of compounds related to 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one (Kobayashi et al., 2015).
- An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported using benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel and recoverable hybrid catalyst (Nikooei et al., 2020).
2. Antimicrobial and Antiplasmodial Applications
- New 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines, which include compounds structurally related to 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one, were synthesized and showed promising antiplasmodial activity against Plasmodium falciparum (Gellis et al., 2016).
3. Antitumor Activity
- A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one, demonstrated broad spectrum antitumor activity, with some compounds showing higher potency compared to the control 5-FU (Al-Suwaidan et al., 2016).
4. Catalysis in Chemical Synthesis
- The use of selenium as a catalyst in the carbonylative synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives, a process relevant to the synthesis of 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one, was explored (Zhou et al., 2019).
5. Antitubercular Activity
- A series of 1H-benzo[d]imidazoles and 3,4-dihydroquinazolin-4-ones, including structures related to 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one, were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis growth (Macchi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenylmethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-14-12(16-10-17-15)7-4-8-13(14)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGAQRVESDVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one | |
CAS RN |
1432681-49-6 | |
Record name | 5-(benzyloxy)-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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